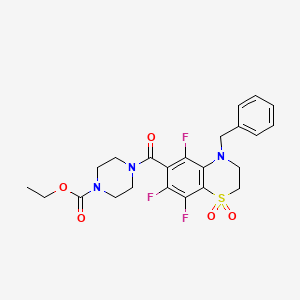

C23H24F3N3O5S

Description

Significance of C23H24F3N3O5S in Contemporary Chemical Biology Research

Elimusertib (BAY-1895344) has emerged as a significant tool in chemical biology due to its role as a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. guidetopharmacology.orgacs.orgdrughunter.com ATR kinase is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is responsible for maintaining genomic integrity. aacrjournals.org The DDR pathway is a network of signaling pathways that detect, signal, and repair DNA damage. aacrjournals.org

In many cancer cells, the DDR pathway is compromised, leading to increased reliance on the remaining functional components, such as ATR, for survival. aacrjournals.orgnuvisan.com This dependency creates a vulnerability that can be exploited by targeted inhibitors. The inhibition of ATR by Elimusertib in cancer cells with existing DNA repair defects can lead to a state known as synthetic lethality, where the combination of two non-lethal defects results in cell death. drughunter.comnuvisan.com This makes Elimusertib a valuable molecule for studying the intricacies of the DDR pathway and for exploring novel anti-cancer therapeutic strategies. aacrjournals.orgaacrjournals.org

The high selectivity of Elimusertib for ATR over other related kinases, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PK, allows for precise investigation of the ATR signaling cascade without the confounding effects of off-target inhibition. caymanchem.commedchemexpress.com This specificity is critical for dissecting the specific roles of ATR in response to various forms of DNA damage and replication stress. acs.orgaacrjournals.org

Overview of Scientific Investigations Pertaining to this compound

Scientific investigations into Elimusertib have spanned from preclinical in vitro and in vivo studies to early-phase clinical trials. acs.orgaacrjournals.org Research has primarily focused on its mechanism of action, its efficacy as a monotherapy in specific cancer contexts, and its potential in combination with other agents.

Mechanism of Action: Cellular assays have demonstrated that Elimusertib functions by inhibiting the kinase activity of ATR. aacrjournals.org A key downstream effect of ATR activation is the phosphorylation of the histone variant H2AX (to form γH2AX), a marker of DNA damage. Studies have shown that Elimusertib potently inhibits hydroxyurea-induced H2AX phosphorylation, confirming its mode of action within the cell. aacrjournals.orginvivochem.com

Preclinical Efficacy: In vitro studies have shown that Elimusertib potently inhibits the proliferation of a wide range of human tumor cell lines. aacrjournals.orgmedchemexpress.com Notably, cell lines with mutations in the ATM gene, which is another key DDR kinase, have shown high sensitivity to Elimusertib, validating the concept of synthetic lethality. aacrjournals.org

In vivo xenograft models using human cancer cell lines have further substantiated these findings. Elimusertib has demonstrated significant anti-tumor efficacy as a single agent in models of ovarian, colorectal, and mantle cell lymphoma cancers, particularly those with deficiencies in the DDR pathway. aacrjournals.orgaacrjournals.org

Combination Studies: A significant portion of the research has explored the synergistic potential of Elimusertib with other cancer therapies. The rationale is that by inhibiting DNA repair, Elimusertib can enhance the efficacy of DNA-damaging agents. Preclinical studies have shown synergistic anti-tumor activity when Elimusertib is combined with:

Chemotherapy: Agents like carboplatin. nuvisan.com

PARP inhibitors: Such as olaparib, another class of drugs targeting the DDR pathway. nuvisan.comaacrjournals.org

Radiotherapy: Including external beam radiation. aacrjournals.org

Targeted therapies: For example, the androgen receptor antagonist darolutamide (B1677182) in prostate cancer models. aacrjournals.orgaacrjournals.org

These combinations aim to create a more potent anti-tumor effect and potentially overcome resistance mechanisms. aacrjournals.org

Scope and Delimitations of the Research Outline for this compound

The current research landscape for Elimusertib is sharply focused on its application within oncology, specifically as a targeted therapy that exploits DNA repair vulnerabilities in cancer cells. The primary scope of investigation is its role as an ATR inhibitor. acs.orgdrughunter.com

Current Research Focus:

Monotherapy in DDR-deficient tumors: Identifying patient populations with specific biomarkers (like ATM mutations) who are most likely to benefit from Elimusertib as a single agent. aacrjournals.orgnih.gov

Combination therapies: Exploring synergistic combinations with a variety of DNA-damaging agents and other targeted therapies to enhance efficacy and broaden its clinical application. nuvisan.comaacrjournals.org

Clinical evaluation: Phase I and Ib clinical trials have been conducted to assess the compound's properties in human subjects, with a focus on its activity in patients with advanced solid tumors. nih.govnetrf.orgclinicaltrials.gov

Delimitations: The research is currently delimited to the preclinical and early clinical stages of drug development. While showing promise, the full clinical potential and the precise patient populations that will benefit most are still under active investigation. nih.govcancernetwork.com The research is concentrated on its mechanism as an ATR inhibitor in the context of cancer, and its potential applications outside of this area have not been a significant focus of published studies.

Interactive Data Table: Properties of Elimusertib (BAY-1895344)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-oxo-4-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]butanoic acid | nih.gov |

| Molecular Formula | This compound | nih.gov |

| Mechanism of Action | ATR Kinase Inhibitor | guidetopharmacology.org |

| IC50 (ATR) | 7 nM | medchemexpress.comharvard.edu |

| IC50 (mTOR) | >61x ATR IC50 | medchemexpress.com |

| IC50 (DNA-PK) | 332 nM | caymanchem.commedchemexpress.com |

| IC50 (ATM) | 1420 nM | caymanchem.commedchemexpress.com |

Interactive Data Table: Investigational Contexts of Elimusertib (BAY-1895344)

| Investigation Type | Details | Reference |

|---|---|---|

| Monotherapy | Efficacy in tumors with DDR deficiencies (e.g., ATM mutations) | aacrjournals.orgnuvisan.com |

| Combination Therapy | Synergy with Carboplatin, Olaparib, Darolutamide, and Radiotherapy | nuvisan.comaacrjournals.org |

| Clinical Trials | Phase 1/1b studies in advanced solid tumors, ovarian cancer, and lymphomas | acs.orgnih.govclinicaltrials.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H24F3N3O5S |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

ethyl 4-(4-benzyl-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C23H24F3N3O5S/c1-2-34-23(31)28-10-8-27(9-11-28)22(30)16-17(24)19(26)21-20(18(16)25)29(12-13-35(21,32)33)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

InChI Key |

BPHGFDYZZYIUKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CC=CC=C4)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for C23h24f3n3o5s and Its Analogs

Chemical Synthesis of C23H24F3N3O5S

Darolutamide (B1677182) is a non-steroidal androgen receptor (AR) antagonist distinguished by its unique chemical structure. patsnap.com It is approved for treating non-metastatic castration-resistant prostate cancer (nmCRPC). chemicalbook.comthieme-connect.com The synthesis of Darolutamide has been a subject of significant research to develop efficient and scalable processes. mdpi.com

Retrosynthetic Analysis and Key Reaction Steps for this compound

A common retrosynthetic approach for Darolutamide (1) disconnects the molecule at the amide bond, leading to two key intermediates: a primary amine (3) and a pyrazole (B372694) carboxylic acid derivative (2). thieme-connect.com

Retrosynthetic Scheme for Darolutamide (1)

The synthesis generally involves the following key steps:

Amide Coupling: The primary amine intermediate (3) is coupled with 5-acetyl-1H-pyrazole-3-carboxylic acid (2). thieme-connect.com This reaction is typically facilitated by coupling agents like propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), or alternatively, using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). thieme-connect.com This forms the amide precursor (4). thieme-connect.com

Keto Reduction: The ketone group in the resulting amide derivative (4) is then reduced to a secondary alcohol. thieme-connect.com This is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4) in an ethanol (B145695) solvent, yielding Darolutamide (1) as a mixture of two diastereomers. chemicalbook.comthieme-connect.com These diastereomers, (S,R)-darolutamide and (S,S)-darolutamide, are known to interconvert in vivo and are both pharmacologically active. patsnap.comchemicalbook.com

A significant portion of the synthetic development has focused on the efficient preparation of the key intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid (2). thieme-connect.com One patented route starts from 3,3-dimethoxybutan-2-one (B1329833) and diethyl oxalate, which undergo a Claisen condensation. thieme-connect.com The resulting diketone is then condensed with hydrazine (B178648) in a Knorr-type reaction to form the pyrazole ring, yielding ethyl 5-acetyl-1H-pyrazole-3-carboxylate. thieme-connect.com Subsequent hydrolysis of the ester provides the desired carboxylic acid intermediate (2). thieme-connect.com

Methodological Advancements in this compound Synthesis

Advancements in the synthesis of Darolutamide have aimed at improving safety, scalability, and efficiency, particularly for the key pyrazole intermediate. thieme-connect.com

Avoiding Hazardous Reagents: Newer methods have been developed to circumvent the use of potentially explosive diazo reagents, which were employed in some earlier synthetic routes. thieme-connect.comthieme-connect.com One such safer process utilizes commercially available diethyl pyrazole-3,5-dicarboxylate as the starting material. thieme-connect.com

Continuous-Flow Synthesis: A continuous-flow process has been developed for the synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key synthon of Darolutamide. thieme-connect.com This method involves the in-situ generation and use of the toxic and explosive intermediate, ethyl diazoacetate, in a controlled manner, enhancing the safety of the process. thieme-connect.com

Improved Reaction Conditions: Research has focused on optimizing reaction parameters. For instance, in the synthesis of the pyrazole carboxylic acid intermediate, a regioselective hydrolysis of diethyl 3,5-pyrazoledicarboxylate was achieved using magnesium hydroxide, providing a good yield of the desired mono-acid. thieme-connect.com The reaction conditions for the final amide coupling and keto-reduction steps have also been refined to ensure high yields and purity. mdpi.com

Advanced Purification Techniques for this compound Intermediates

The purity of intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredient. Various advanced purification techniques are employed:

Preparative HPLC: For some early-stage intermediates, such as ethyl 5-acetyl-1H-pyrazole-3-carboxylate, preparative High-Performance Liquid Chromatography (HPLC) has been used to achieve high purity, although this method can be challenging to scale up for industrial production due to low yields and high solvent consumption. thieme-connect.comthieme-connect.com

Crystallization: Crystallization is a preferred method for purification on a larger scale. For the final Darolutamide product, a specific crystallization process has been described where the compound is dissolved in a heated mixture of acetonitrile (B52724) and water, followed by slow cooling to obtain a crystalline solid with high purity and a yield of around 88%. newdrugapprovals.org This technique is also used for key intermediates like 5-acetyl-1H-pyrazole-3-carboxylic acid, where pH-controlled precipitation and recrystallization from water can effectively remove critical impurities. thieme-connect.com

Liquid-Liquid Extraction: For intermediates with suitable solubility properties, extraction techniques are used. In one process, a protonated amine intermediate was water-soluble, allowing it to be separated from non-polar byproducts of a Mitsunobu reaction by partitioning it into an acidic aqueous phase. chemicalbook.com After neutralizing the aqueous phase, the desired product could be extracted back into an organic solvent in high purity. chemicalbook.com

Column Chromatography: Flash column chromatography is frequently used to purify intermediates throughout the synthetic sequence, such as after amide coupling steps or to separate reaction byproducts. newdrugapprovals.orggoogle.com

Design and Synthesis of this compound Analogs

The development of Darolutamide analogs is driven by the need to understand its structure-activity relationship (SAR) and to identify new compounds with potentially improved properties or efficacy against resistant forms of cancer. nih.govresearchgate.net

Rational Design Principles for this compound Derivatives

The rational design of Darolutamide analogs focuses on modifying specific parts of the molecule to enhance its interaction with the androgen receptor (AR) and overcome resistance mechanisms. nih.govresearchgate.net

Structural Flexibility: Darolutamide's unique flexibility, attributed to its linker region, is thought to allow it to adapt to mutations in the AR ligand-binding pocket that confer resistance to other, more rigid antagonists like enzalutamide. nih.gov Molecular modeling suggests this flexibility is a key design principle to maintain activity against mutated receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the Darolutamide structure have been performed to probe the SAR. In one study, 37 analogs were synthesized, revealing that modifications to different parts of the molecule could lead to compounds with similar or even superior anti-AR activity compared to Darolutamide itself. nih.gov For example, compound 28t from this study showed better inhibitory activity against two resistant AR mutants (AR-F876L and AR-T877A) than the parent drug. nih.gov

Targeting Resistance: A primary goal in analog design is to combat resistance. Darolutamide itself has been shown to inhibit mutant ARs that cause other antagonists to fail. oncologynewscentral.com Analog design efforts build on this by creating compounds that are even more potent against known AR mutants. nih.gov

The following table summarizes the activity of selected Darolutamide analogs from a research study. nih.gov

| Compound | Modification vs. Darolutamide | Relative Anti-AR Activity | Activity against AR-F876L Mutant | Activity against AR-T877A Mutant |

|---|---|---|---|---|

| Darolutamide (4) | Reference Compound | ++++ | Active | Active |

| Analog 28t | Modification on the pyrazole ring | +++++ | More potent than Darolutamide | More potent than Darolutamide |

| Analog X | Modification on the phenyl group | +++ | Less active | Less active |

Synthetic Strategies for Diverse this compound Analog Libraries

The creation of analog libraries requires versatile and efficient synthetic strategies that allow for the introduction of diversity at various positions of the Darolutamide scaffold.

Modular Synthesis: The retrosynthetic approach described earlier (Section 2.1.1) is inherently modular. By synthesizing a variety of pyrazole carboxylic acid intermediates (like 2 ) and a range of amine intermediates (like 3 ), a large library of final compounds can be generated through parallel amide couplings. thieme-connect.com

Late-Stage Functionalization: Another strategy involves modifying a common, late-stage intermediate. This allows for the efficient introduction of diverse chemical groups without having to repeat the entire synthetic sequence for each new analog.

Combinatorial Chemistry Approaches: The principles of combinatorial chemistry, where building blocks are systematically combined, are well-suited for generating Darolutamide analog libraries. For instance, a library of different anilines could be coupled to a common intermediate to explore the SAR of the "right-hand" side of the molecule. mdpi.com Similarly, various substituted pyrazoles can be used to probe the "left-hand" side. nih.gov

Systematic SAR Exploration: In one study exploring inhibitors of the AR N-terminal domain, a library of 50 analogs of a hit compound was synthesized to systematically explore the SAR. acs.org This involved making targeted changes to different regions of the molecule, such as replacing a thioether linkage to improve metabolic stability and altering heterocyclic and aromatic rings to optimize potency. acs.org A similar focused-library approach is used for Darolutamide analogs to build a comprehensive understanding of how structural changes impact biological activity. mdpi.com

High-Throughput Synthesis Approaches for this compound Analogs

The development of analogs for complex molecules such as this compound, which belongs to a class of pharmacologically relevant scaffolds, is greatly accelerated by high-throughput synthesis (HTS) methodologies. These techniques enable the rapid generation of large, structurally diverse compound libraries, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic leads. nih.govnih.gov For analogs related to the core structures found in many biologically active molecules, such as the thiohydantoin moiety, HTS approaches are particularly well-developed. nih.govjchemrev.com These strategies often leverage parallel synthesis, solid-phase techniques, and automated platforms to streamline the production of hundreds or even thousands of distinct molecules. researchgate.netnih.govhitgen.com

High-throughput synthesis is a departure from traditional, sequential organic synthesis, focusing instead on the simultaneous preparation of a multitude of compounds in a parallel format. hitgen.com This is often achieved using multi-well plates (e.g., 96, 384, or even 1536 wells), where each well serves as an individual reaction vessel. researchgate.netgoogle.com The process relies on robust and reliable chemical reactions and often employs common intermediates or scaffolds that can be diversified through the introduction of various building blocks. hitgen.com

A prominent strategy for generating analogs is solid-phase organic synthesis (SPOS). In this approach, the initial starting material is covalently attached to an insoluble polymer support (a resin). Reagents and by-products in the solution phase are easily removed by simple filtration and washing, which eliminates the need for traditional, time-consuming purification steps like column chromatography after each synthetic step. This is particularly advantageous for multi-step syntheses.

One published high-throughput method details the one-pot, solid-phase synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids, which are key analog structures. nih.gov This method facilitates the creation of a compound library based on the thiohydantoin scaffold, a privileged structure in drug discovery known to interact with multiple protein targets. nih.govjchemrev.com The general workflow for such a high-throughput solid-phase synthesis is outlined below.

Table 1: General Workflow for Solid-Phase High-Throughput Synthesis of Thiohydantoin Analogs

| Step | Description | Key Considerations |

|---|---|---|

| 1. Resin Loading | The initial building block (e.g., an amino acid) is attached to a solid support resin. | Choice of resin and linker is critical for reaction compatibility and final product cleavage. |

| 2. Parallel Reactions | The resin-bound substrate is distributed into an array of reaction vessels (e.g., a 96-well plate). | Each well can be treated with a different set of reagents to introduce diversity. |

| 3. Cyclization/Condensation | Key reactions, such as cyclization to form the thiohydantoin ring and condensation with various aldehydes, are performed. nih.govjchemrev.com | Reaction conditions must be optimized for high conversion and minimal side-product formation. |

| 4. Washing/Purification | Excess reagents and soluble by-products are removed by washing the resin. | This step is easily automated and is a major advantage of SPOS. |

| 5. Cleavage | The final compound is cleaved from the solid support. | The cleavage cocktail must efficiently release the product without causing degradation. |

| 6. Analysis & Characterization | The resulting library of compounds is analyzed for purity and identity, typically using high-throughput methods like LC-MS. | Automated purification and analysis platforms are often integrated into the workflow. nih.gov |

A specific example of this approach is the synthesis of a library of N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.gov The process begins with a resin-bound amino acid, which undergoes a series of reactions in a one-pot format to yield the final products. The diversity in the library is generated by using a variety of aldehydes in the condensation step.

Table 2: Example of Building Blocks for High-Throughput Synthesis of 5-Arylidene-2-Thiohydantoin Analogs

| Scaffold Component | Building Block Examples | Source of Diversity |

|---|---|---|

| Core Scaffold | Resin-bound amino acid (e.g., Glycine, Alanine) | Determines the substituent at the N1 position of the thiohydantoin ring. |

| N3-Substituent | Isothiocyanates (e.g., Phenyl isothiocyanate, Allyl isothiocyanate) | Introduces a wide range of functional groups at the N3 position. |

| C5-Arylidene Group | Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde) | Provides extensive diversity at the C5 position, significantly impacting the molecule's shape and properties. nih.gov |

The efficiency of high-throughput synthesis is further enhanced by the use of automated synthesis platforms. hitgen.com These systems can perform liquid handling, heating, cooling, and filtration steps with high precision and reproducibility, minimizing human error and accelerating the synthesis-purification-analysis cycle. nih.gov Such platforms are crucial for generating the large datasets needed to train machine learning models that can predict reaction outcomes and molecular properties, further streamlining the drug discovery process. nih.gov

Ultimately, the goal of these high-throughput approaches is to rapidly explore the chemical space around a lead compound or a privileged scaffold. nih.gov By systematically varying the functional groups at different positions on the molecular core, chemists can quickly generate the data needed to understand structure-activity relationships and optimize compounds for desired biological activity. nih.govnih.gov

Elucidation of the Molecular Mechanism of Action of C23h24f3n3o5s

In Vitro Approaches to Determine Tipranavir's Molecular Mechanism

In vitro studies have been instrumental in characterizing how Tipranavir functions at a molecular level. These approaches range from observing its effects on biochemical pathways to detailed kinetic analyses of its enzymatic interactions.

Biochemical Pathway Perturbation Studies by C23H24F3N3O5S

Tipranavir's primary mechanism of action is the inhibition of the HIV-1 protease, an enzyme critical for the viral life cycle. hres.camims.com This protease is responsible for cleaving viral Gag and Gag-Pol polyproteins into mature, functional proteins. rxlist.comdrugbank.com By inhibiting this cleavage process, Tipranavir prevents the formation of mature, infectious virions. drugbank.commims.com

In vitro studies using human liver microsomes have shown that Tipranavir's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov This interaction is significant in clinical settings, as co-administration with Ritonavir, a potent CYP3A4 inhibitor, is necessary to boost Tipranavir's plasma concentrations to effective levels. hres.canih.gov Metabolomic analyses have identified several metabolites of Tipranavir, primarily hydroxylated and desaturated forms, confirming the involvement of P450 pathways. nih.govnih.gov

Further in vitro studies have also explored Tipranavir's effects on other cellular pathways. For instance, research has indicated that Tipranavir can inhibit platelet aggregation and the formation of thromboxane (B8750289) B2, suggesting an impact on pathways beyond its primary antiviral target. oup.comresearchgate.net

Enzymatic Assays and Kinetic Characterization of this compound Interactions

Enzymatic assays have been crucial in quantifying the potency and kinetics of Tipranavir's interaction with its target, the HIV-1 protease. These assays typically utilize fluorescence-based methods to measure the rate of substrate cleavage by the protease in the presence of the inhibitor. nih.gov

Kinetic studies have demonstrated that Tipranavir is a potent inhibitor of wild-type HIV-1 protease, with a reported inhibition constant (Ki) of 19 pM. nih.govrcsb.orgnih.gov This high potency is attributed to a unique thermodynamic profile, characterized by a large favorable entropy change combined with a small, favorable enthalpy change. nih.govrcsb.orgnih.gov

Tipranavir's kinetic profile also extends to its activity against HIV-2 protease, although it is less potent, with a Ki value of 0.45 nM. cncb.ac.cn The compound's flexible, non-peptidic structure allows it to adapt to mutations in the protease's active site, which contributes to its effectiveness against strains resistant to other protease inhibitors. drugbank.comscottishmedicines.org.uk Some studies also suggest that Tipranavir can inhibit the dimerization of protease monomers, which is a prerequisite for enzymatic activity, adding another layer to its mechanism. asm.orgmdpi.com

Table 1: Kinetic Parameters of Tipranavir against HIV Proteases

| Protease Type | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Wild-Type HIV-1 | 19 pM | nih.govrcsb.orgnih.gov |

| HIV-2 | 0.45 nM | cncb.ac.cn |

Identification and Validation of Biological Targets for this compound

Identifying and validating the biological targets of a compound like Tipranavir is essential for understanding its efficacy and potential off-target effects. This involves a combination of proteomic, genetic, and biophysical methods.

Proteomic and Interactomic Profiling for this compound Targets

While the primary target of Tipranavir is the HIV-1 protease, proteomic and interactomic studies can uncover additional interactions within the host cell. ru.nl Mass spectrometry-based proteomics can be used to identify proteins that bind to Tipranavir, revealing potential off-target effects or secondary mechanisms of action. nih.govfrontlinegenomics.com For example, a screening pattern recognition method identified cyclooxygenases 1 and 2 as previously unknown targets for Tipranavir, which may explain certain side effects observed in patients. researchgate.net

Metabolomic approaches have successfully identified the enzymes responsible for Tipranavir's metabolism, with CYP3A4 being the predominant enzyme. nih.govnih.gov These studies provide a systems-level view of how the drug is processed and interacts with the host's metabolic network. nih.gov Such proteomic and interactomic approaches are crucial for building a comprehensive understanding of a drug's biological interactions. nih.gov

Genetic Modalities for this compound Target Deconvolution

Genetic approaches are fundamental to understanding drug resistance and validating drug targets. mdpi.comnuvisan.comglobalresearchonline.net For Tipranavir, the analysis of mutations in the HIV-1 protease gene has been a key area of research. The development of resistance to Tipranavir is associated with the accumulation of multiple specific mutations in the protease gene. asm.orgnih.gov

A Tipranavir mutation score has been developed, which includes a list of 21 mutations at 16 different positions in the protease that are associated with reduced susceptibility to the drug. asm.org The high genetic barrier, meaning the large number of mutations required for resistance, is a significant advantage of Tipranavir. asm.orgnih.gov

Studies have also shown that the prevalence of certain resistance mutations can differ between HIV-1 subtypes, which may affect Tipranavir's efficacy in different patient populations. aidsmap.com For example, some non-B subtypes may have a higher baseline number of mutations associated with Tipranavir resistance. aidsmap.com The identification of mutations that confer cross-resistance to other protease inhibitors while maintaining susceptibility to Tipranavir highlights its unique resistance profile. natap.org

Table 2: Key Mutations Associated with Tipranavir Resistance

| Mutation Position | Amino Acid Change | Reference |

|---|---|---|

| 10 | V | asm.org |

| 33 | F | asm.orgasm.org |

| 46 | L | asm.org |

| 47 | V | asm.orgnatap.org |

| 54 | A/M/V | asm.org |

| 82 | L/T | asm.org |

| 84 | V | asm.orgnatap.org |

Characterization of Ligand-Receptor Interactions with this compound

The interaction between Tipranavir and its primary target, the HIV-1 protease, has been extensively studied using techniques like X-ray crystallography. rcsb.orgnih.gov These studies have provided detailed, three-dimensional views of how Tipranavir binds to the active site of the protease. nih.gov

A key feature of Tipranavir's interaction is its ability to form a strong hydrogen bond network with invariant regions of the protease, including the catalytic aspartate residues (Asp25) and the backbone of other key residues. nih.govrcsb.orgasm.org Unlike many other protease inhibitors that interact with the Ile50 residue via a water molecule, Tipranavir forms a direct hydrogen bond with it. nih.govrcsb.orgresearchgate.net This unique binding mode contributes to its high affinity and its ability to inhibit protease variants that are resistant to other drugs. rcsb.orgelsevier.es The flexibility of the non-peptidic Tipranavir molecule allows it to adapt to conformational changes in the active site of mutant proteases. drugbank.comscottishmedicines.org.uk

The binding of Tipranavir can be described by different kinetic models, such as the one-step binding model or the induced-fit model, which characterize the association and dissociation rates of the ligand-receptor complex. acs.orgnih.gov The thermodynamic properties of this interaction, particularly the large favorable entropy change, are a driving force for its high potency. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Chemical Compound | Common Name/Abbreviation |

|---|---|

| This compound | Tipranavir (TPV) |

| - | Ritonavir (RTV) |

| - | Thromboxane B2 |

| - | Cyclooxygenase 1 (COX-1) |

Structure Activity Relationship Sar Studies of C23h24f3n3o5s and Its Derivatives

Experimental In Vitro SAR Investigations of Fluralaner Analogs

In vitro studies are fundamental to directly measure the biological activity of newly synthesized Fluralaner analogs, providing empirical data on how structural modifications influence their potency.

Systematic structural modification is a cornerstone of SAR studies. For isoxazoline (B3343090) derivatives like Fluralaner, research has shown that specific regions of the molecule are critical for its insecticidal activity. nih.gov

Key findings from these modification studies include:

The Isoxazoline Core: This heterocyclic ring is a crucial pharmacophore, essential for the compound's binding and activity. researchgate.net

Phenyl Ring Substituents: The nature and position of substituents on the phenyl group attached to the isoxazoline ring significantly impact efficacy. For instance, studies on related isoxazoline derivatives show that specific halogen substitutions, like the 3,5-dichloro pattern found in some analogs, are vital for high insecticidal activity. nih.gov

Amide Linker: The amide portion of the molecule plays a significant role in binding to the target receptor. Modifications to this linker, such as creating derivatives with a pyrazole-5-carboxamide motif, have yielded compounds with insecticidal activity comparable to Fluralaner. nih.govacs.org

Stereochemistry: Fluralaner is a chiral molecule, and its enantiomers exhibit different biological activities. Research has demonstrated that the S-(+)-enantiomer of Fluralaner is significantly more active (33-39 times) against certain pests than the R-(−)-enantiomer, highlighting the importance of stereochemistry for receptor binding. researchgate.net

A study involving the synthesis of novel aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif found that compound IA-8 showed excellent insecticidal activity against Mythimna separata, comparable to that of Fluralaner. nih.gov Another study created isoxazoline derivatives with acylhydrazone moieties, with compound E3 showing exceptional activity against Plutella xylostella. researchgate.net

Interactive Table 1: In Vitro Activity of Fluralaner Analogs

This table summarizes the in vitro insecticidal activity of selected Fluralaner analogs against various pests, demonstrating the impact of structural modifications.

| Compound | Target Pest | Activity Metric (LC50) | Activity Level Compared to Fluralaner | Source |

| Fluralaner | Aedes aegypti (larvae) | 2.2 ppb (48h LC90) | Benchmark | mdpi.com |

| Fluralaner | Anopheles spp. | 33-92 nM (IC50) | Benchmark | pnas.org |

| Afoxolaner | Anopheles spp. | 90-177 nM (IC50) | Slightly less active | pnas.org |

| Compound IA-8 | Mythimna separata | Not specified | Comparable | nih.gov |

| Compound E3 | Plutella xylostella | 0.19 mg/L | Surpassing Ethiprole | researchgate.net |

| S-(+)-fluralaner | Chilo suppressalis | Not specified | 33-39x more active than R-enantiomer | researchgate.net |

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For Fluralaner and its analogs, a pharmacophore model was generated based on the structural features of seven active isoxazolines. conicet.gov.arconicet.gov.ar This model serves as a template to identify new compounds that could potentially share the same mechanism of action by binding to the GABA receptor. conicet.gov.arconicet.gov.ar The key features of the isoxazoline pharmacophore are considered crucial for the development of new drugs. researchgate.net The goal of such models is to guide the design of novel molecules by ensuring they contain the necessary structural features for activity while possessing different core structures to overcome issues like resistance or to improve properties. researchgate.net

Systematic Modification of C23H24F3N3O5S Structure and Associated Activity Changes

Computational Approaches to Fluralaner SAR

Computational methods provide powerful tools to predict and rationalize the SAR of Fluralaner derivatives, complementing experimental data and accelerating the design process. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of new, unsynthesized compounds. jocpr.com For isoxazoline insecticides, QSAR models can help prioritize which analogs to synthesize and test, saving time and resources. mdpi.com By analyzing a series of Fluralaner derivatives, a QSAR model can identify the key molecular properties that drive insecticidal potency, providing a quantitative framework for lead optimization. researcher.life

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target receptor. nih.gov For Fluralaner, docking studies are performed using 3D models of the insect GABA receptor, often the RDL (Resistance to Dieldrin) subunit. conicet.gov.arconicet.gov.ar These simulations have shown that Fluralaner binds at the interface between two subunits in the transmembrane region of the receptor, outside the main ion channel pore. conicet.gov.arconicet.gov.ardoi.org

Key interactions predicted by docking and molecular dynamics include:

Hydrogen Bonds: The amide and trifluoroacetamide (B147638) groups of Fluralaner can form hydrogen bonds with amino acid residues like Thr-253 and Asn-317 in the receptor. acs.orgmdpi.com

Halogen Bonds: The trifluoromethyl group can participate in halogen bonds with residues such as Met-256. acs.org

Stereoselectivity: Docking studies support experimental findings on stereoselectivity, showing that the more active S-enantiomer of Fluralaner achieves a better binding affinity (lower binding energy) within the receptor pocket compared to the R-enantiomer. researchgate.net

Molecular dynamics (MD) simulations, which simulate the movement of the molecule and receptor over time, further refine the understanding of these interactions. acs.orgnih.gov MD studies have been used to analyze the stability of the Fluralaner-receptor complex and to compare its binding mode with that of its analogs, helping to explain differences in activity and selectivity. acs.org

The insights gained from SAR, pharmacophore modeling, and docking are integrated into rational drug design strategies to optimize Fluralaner. nih.govmdpi.com

Ligand-Based Design: This approach uses information from a set of known active molecules (ligands) like Fluralaner to design new compounds. nih.gov Pharmacophore models are a key tool here, used to screen large virtual libraries for novel scaffolds that match the required 3D arrangement of features. conicet.gov.arconicet.gov.ar This has led to the identification of over a million potential molecules from databases like ZINC that fit the isoxazoline pharmacophore. conicet.gov.arconicet.gov.ar

Structure-Based Design: When a 3D structure of the target receptor is available (or can be modeled), structure-based methods are employed. chemrxiv.org Techniques like molecular docking allow for the virtual screening of compound libraries to find molecules that fit well into the Fluralaner binding site on the GABA receptor. conicet.gov.arconicet.gov.ar This approach also allows for the de novo design of new molecules, building them atom-by-atom directly within the active site to maximize favorable interactions. chemrxiv.org

By combining these computational approaches, researchers can employ strategies like "scaffold hopping," where the core structure of Fluralaner is replaced with a novel one while preserving the key functional groups responsible for its activity. nih.govresearchgate.net This can lead to the discovery of new classes of insecticides with potentially improved properties. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Studies of C23h24f3n3o5s

Nuclear Magnetic Resonance (NMR) Spectroscopy in C23H24F3N3O5S Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying chemical reactions, providing both structural and quantitative data. uib.no It is particularly valuable for tracking reaction progress, identifying intermediates, and understanding kinetic and equilibrium processes without the need for calibration standards. uib.noosf.io

In Situ NMR Monitoring of this compound Reactions and Intermediates

In situ (in the reaction mixture) NMR monitoring allows for the real-time observation of chemical transformations. bruker.com This technique is crucial for understanding reaction pathways and identifying transient intermediate species that may not be detectable by other methods. For instance, in the synthesis of related oxazolidinone compounds, 1H NMR has been used to monitor the stoichiometric reaction between an aziridine (B145994) and an iron catalyst, allowing for the direct observation of ring-opened intermediates. acs.org This type of analysis provides direct evidence for proposed reaction mechanisms.

Benchtop NMR spectrometers, often equipped with flow reactors, have made in situ monitoring more accessible. osf.ionanalysis.comthermofisher.com These systems can be set up to automatically track the decrease of reactants and the increase of products over time, providing a detailed picture of the reaction's progress. thermofisher.commagritek.com For compounds like Tedizolid (B1663884) phosphate (B84403), this could be applied to monitor its synthesis or its enzymatic conversion to active tedizolid. google.com Studies on the forced degradation of Tedizolid phosphate have utilized NMR to characterize the structure of degradation products, which were first identified by mass spectrometry. nih.govresearchgate.net

Kinetic and Equilibrium Studies of this compound Interactions via NMR

NMR is well-suited for determining the kinetic parameters of a reaction. ox.ac.uk By acquiring a series of spectra over time, the concentration changes of reactants and products can be quantified to determine reaction rates. ox.ac.ukcolumbia.eduwisc.edu This can be performed using a series of independent 1D experiments or a pseudo-2D experiment, with the latter being preferred for its timing accuracy, especially for faster reactions. columbia.eduwisc.edu

For Tedizolid, NMR can be used to study its binding kinetics and equilibrium with its biological target, the bacterial ribosome. drugbank.com While direct NMR studies on the Tedizolid-ribosome interaction are complex, kinetics of ligand exchange can be studied using dynamic NMR techniques. libretexts.org These methods analyze the changes in the NMR signal as a nucleus exchanges between two different environments, such as a free and a bound state, providing insights into the rates of association and dissociation. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Reaction Progress

UV-Vis spectroscopy is a widely used technique for monitoring reaction progress by measuring the change in absorbance of a sample over time. lcms.czthermofisher.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, making it a straightforward method for kinetic analysis. thermofisher.com

This method is applicable if the reactants or products of a reaction involving Tedizolid phosphate absorb light in the UV-visible range. thermofisher.com For example, a method for the estimation of Tedizolid phosphate showed a maximum absorbance at 256 nm. ijpdr.com A high-performance liquid chromatography (HPLC) method developed to quantify tedizolid in bacterial growth medium used UV detection at 300 nm. mdpi.com The progress of a reaction can be followed by monitoring the decrease in reactant absorbance or the increase in product absorbance. lcms.cz Real-time UV-Vis spectroscopy can provide valuable kinetic data on processes like the enzymatic conversion of Tedizolid phosphate to tedizolid or its degradation under various stress conditions. mdpi.comresearchgate.net

Table 1: UV-Vis Spectroscopic Parameters for Tedizolid and Related Analysis

| Compound/Method | Wavelength (λmax) | Application | Source |

|---|---|---|---|

| Tedizolid phosphate | 256 nm | Spectrophotometric estimation | ijpdr.com |

| Tedizolid (TDZ) | 300 nm | HPLC-UV quantification in broth | mdpi.com |

Mass Spectrometry for this compound Target Identification and Binding Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. swordbio.com It is a cornerstone for identifying molecules and characterizing their interactions, particularly in complex biological systems. fda.govbiognosys.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for quantifying Tedizolid phosphate and its active metabolite, tedizolid, in biological matrices like plasma. jst.go.jpfda.gov In mechanistic studies, MS is invaluable for identifying the targets of a drug. Affinity selection-mass spectrometry systems, such as ALIS (Automated Ligand Identification System), can screen for binding between a target protein and small molecules. researchgate.net This involves incubating a target with a compound library, separating the protein-ligand complexes from unbound molecules, and then identifying the bound ligands by MS. researchgate.net

For Tedizolid, MS-based approaches can confirm its binding to the bacterial ribosome. drugbank.com Furthermore, techniques like limited proteolysis mass spectrometry (LiP-MS) can provide peptide-level resolution on drug-target interactions, revealing binding sites and conformational changes induced by the drug. biognosys.com Studies on Tedizolid have used mass spectrometry to investigate its subcellular distribution in macrophages, confirming that it does not have a stable association with mitochondria. oup.com MS is also crucial in degradation studies, where it is used to identify the mass of degradation products, whose structures are then often confirmed by NMR. nih.govresearchgate.net

Table 2: Mass Spectrometry Applications in Tedizolid Research

| Application | Technique | Findings | Source |

|---|---|---|---|

| Quantification | LC-MS/MS | Measures Tedizolid phosphate and tedizolid in plasma. | jst.go.jpfda.gov |

| Degradation Analysis | UPLC-MSn, LC-HRMS | Identified and characterized four degradation products under stress conditions. | nih.govresearchgate.net |

| Target Interaction | Affinity Selection-MS | Can be used to screen for and characterize binding to protein targets. | researchgate.net |

| Subcellular Distribution | Mass Spectrometry | Showed no stable association of tedizolid with mitochondria in macrophages. | oup.com |

Other Advanced Spectroscopic Methods in this compound Mechanistic Research

Beyond NMR, UV-Vis, and MS, other spectroscopic techniques contribute to a comprehensive understanding of a drug's mechanism.

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique probes the vibrational modes of molecules. It has been used to confirm that the molecular structure of Tedizolid phosphate remains unaltered during the formation of nanocrystals or inclusion complexes, which are strategies to improve solubility. nih.govresearchgate.netresearchgate.net

Fluorescence Spectroscopy : A highly sensitive method for determining Tedizolid phosphate in pharmaceutical dosage forms and human plasma has been developed based on its native fluorescence. ekb.eg The method measured fluorescence intensity at 408 nm after excitation at 298 nm, allowing for quantification at very low concentrations (ng/mL range). ekb.eg

X-ray Diffraction (XRD) : While not a spectroscopic method in the traditional sense, XRD is critical for determining the three-dimensional crystalline structure of molecules. For Tedizolid, XRD studies have been used to investigate the crystallinity of nanocrystal formulations, which influences solubility and release characteristics. nih.govresearchgate.net Structural studies using techniques like X-ray crystallography have been key to revealing how oxazolidinones, including tedizolid, bind to the ribosome and inhibit protein synthesis. drugbank.comdrugbank.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| Tedizolid phosphate | This compound | Prodrug, subject of the article |

| Tedizolid | C17H15FN6O3 | Active moiety of Tedizolid phosphate |

| Linezolid | C16H20FN3O4 | A related oxazolidinone antibiotic used for comparison |

| Midazolam | C18H13ClFN3 | CYP3A4 substrate used in drug interaction studies |

| Rosuvastatin | (C22H28FN3O6S)2Ca | BCRP substrate used in drug interaction studies |

| Pseudoephedrine | C10H15NO | Used in drug interaction studies |

| Tyramine | C8H11NO | Used in drug interaction studies |

| Moclobemide | C13H17ClN2O2 | MAO inhibitor used as a positive control in preclinical studies |

Preclinical Efficacy Evaluation of C23h24f3n3o5s in Relevant Models Non Clinical Focus

In Vitro Cell-Based Models for Vilobelimab Efficacy Assessment

In vitro studies have been fundamental in characterizing the biological activity of Vilobelimab. These cell-based models allow for a controlled assessment of the antibody's ability to inhibit the C5a pathway.

Two-Dimensional (2D) Cell Culture Systems for Vilobelimab Screening

Conventional two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, have been employed for initial screening and characterization of Vilobelimab. creative-biolabs.comnih.gov These systems are well-suited for high-throughput screening and provide a simplified environment to study specific cellular responses. creative-biolabs.com For Vilobelimab, 2D cultures of immune cells, such as neutrophils and monocytes, have been used to demonstrate its inhibitory effect on C5a-induced activation and chemotaxis. medchemexpress.comtouchimmunology.com In these assays, Vilobelimab selectively neutralizes C5a in a dose-dependent manner. medchemexpress.com A key finding from these studies is that Vilobelimab blocks the biological effects of C5a without impeding the formation of the C5b-9 membrane attack complex (MAC), an important component of the innate immune system's defense against pathogens. inflarx.debiospace.com

Three-Dimensional (3D) Cell Culture Models (e.g., organoids, spheroids) for Vilobelimab Studies

While specific studies on Vilobelimab using three-dimensional (3D) cell culture models like organoids or spheroids are not extensively detailed in the provided results, these advanced models are increasingly recognized for their ability to better mimic the complex microenvironment of human tissues. nih.govinsphero.com 3D cultures provide a more physiologically relevant context by replicating the spatial architecture and cell-cell interactions found in vivo. nih.govmdpi.com For a compound like Vilobelimab, which targets a key component of the inflammatory response within tissues, 3D models of lung or vascular tissues could offer deeper insights into its efficacy in modulating complex disease processes like acute respiratory distress syndrome (ARDS). nih.govnuvisan.com The use of such models is a logical next step in preclinical research to further understand drug penetration, efficacy, and the impact on the tissue microenvironment. mdpi.com

Reporter Gene and Phenotypic Assays for Vilobelimab Activity

Reporter gene assays are valuable tools for studying the regulation of gene expression. nih.govberthold.com In the context of Vilobelimab, these assays could be used to investigate the downstream effects of C5a signaling on the expression of inflammatory genes. By linking a reporter gene (like luciferase) to the promoter of a C5a-responsive gene, researchers can quantify the extent to which Vilobelimab inhibits C5a-induced gene activation. berthold.compromega.es

Phenotypic assays, which measure observable characteristics, have been central to demonstrating Vilobelimab's in vitro efficacy. Key phenotypic readouts include the inhibition of neutrophil activation, as measured by the upregulation of adhesion molecules like CD11b, and the blockage of chemotaxis, the directed migration of immune cells towards an inflammatory stimulus. medchemexpress.comglobenewswire.com For instance, in vitro whole blood disease models have shown that INF904, another C5a receptor inhibitor from the same developer, effectively blocks CD11b upregulation on neutrophils in a dose-dependent manner, a principle of action shared with Vilobelimab. globenewswire.com

In Vivo Animal Models for Vilobelimab Efficacy and Pharmacodynamics

In vivo animal studies are essential for evaluating the efficacy and pharmacodynamics of a drug candidate in a whole-organism context, providing critical data before human trials. nih.gov

Rodent Models (e.g., murine xenografts, syngeneic models) in Vilobelimab Research

Rodent models have been instrumental in establishing the preclinical proof-of-concept for targeting the C5a/C5aR axis. In a mouse model of Middle East Respiratory Syndrome (MERS) Coronavirus, an antibody targeting the C5a receptor (C5aR) demonstrated remarkable efficacy. inflarx.de The treatment led to significantly improved lung pathology, reduced viral titers, decreased influx of neutrophils and macrophages into the lungs, and maintained tissue integrity. inflarx.denih.gov These findings in a rodent model provided a strong rationale for investigating C5a inhibition with Vilobelimab in other severe viral pneumonias. nih.gov

Table 1: Summary of Key Findings in Rodent Models

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| MERS-CoV Mouse Model | Anti-C5aR Antibody | Improved lung pathology; Reduced viral titer; Decreased neutrophil and macrophage influx | inflarx.denih.gov |

Establishment of Disease-Specific Preclinical Models for Vilobelimab

The development of Vilobelimab has been supported by its successful evaluation in various disease-specific preclinical models, which have been crucial for understanding its therapeutic potential in clinically relevant conditions.

Viral Acute Respiratory Distress Syndrome (ARDS): Beyond the MERS-CoV mouse model, a significant preclinical study was conducted in a non-human primate (monkey) model of H7N9 avian influenza virus-induced ARDS. In this model, Vilobelimab (IFX-1) treatment markedly improved lung injury and was associated with a reduced viral load. inflarx.denih.gov These studies demonstrated that C5a inhibition significantly reduced lung inflammation and injury. nih.gov

Sepsis: Preclinical models of sepsis have shown that C5a blockade can reduce organ dysfunction and mortality. nih.gov These models highlighted the critical role of C5a in driving the systemic inflammatory response and neutrophil-driven tissue damage associated with sepsis. nih.gov

ANCA-Associated Vasculitis (AAV): Evidence from animal models has been pivotal in highlighting the role of the complement system in the pathogenesis of AAV. touchimmunology.comresearchgate.net Studies in mouse models have shown that inhibiting the C5a receptor can decrease neutrophil activation and their subsequent migration, providing a strong basis for testing C5a inhibitors like Vilobelimab in this disease. touchimmunology.com

Table 2: Overview of Disease-Specific Preclinical Models for Vilobelimab

| Disease Model | Animal Model | Key Outcomes of C5a/C5aR Inhibition | Reference |

|---|---|---|---|

| Viral ARDS (H7N9) | Non-human primate | Markedly improved lung injury; Reduced viral load; Reduced lung inflammation | inflarx.denih.gov |

| Viral Pneumonia (MERS-CoV) | Mouse | Significantly improved lung pathology; Reduced systemic cytokine generation | inflarx.denih.gov |

| Sepsis | Various experimental models | Reduced organ dysfunction; Reduced mortality | nih.gov |

| ANCA-Associated Vasculitis | Mouse | Decreased neutrophil activation and migration | touchimmunology.com |

Table of Compound Names

| Name | Type |

|---|---|

| Vilobelimab (IFX-1, Gohibic) | Monoclonal Antibody |

| 2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-N-[4-(trifluoromethoxy)phenyl]acetamide | Small Molecule |

| N,N-diethyl-2-(3-((2-oxo-2-(phenylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide | Small Molecule |

| INF904 | Small Molecule C5aR Inhibitor |

| Avacopan | Small Molecule C5aR Inhibitor |

| Dexamethasone | Corticosteroid |

| Tocilizumab (Actemra) | IL-6 Receptor Antagonist |

| Baricitinib (Olumiant) | Janus Kinase (JAK) Inhibitor |

| Luciferase | Enzyme (Reporter Gene) |

Evaluation of Pharmacodynamic Biomarkers in Response to C23H24F3N3O5S in Vivo

The preclinical in vivo evaluation of this compound, also known as GSK2256098, has focused on demonstrating target engagement and elucidating the downstream functional consequences of target inhibition in relevant tumor models. These studies have been crucial in establishing a mechanistic link between the compound's activity and its anti-tumor effects, relying on the measurement of key pharmacodynamic (PD) biomarkers.

Research in various non-clinical cancer models has consistently shown that GSK2256098 effectively modulates its intended target, the Focal Adhesion Kinase (FAK). nih.govucl.ac.ukresearchgate.net The primary biomarker for target engagement is the inhibition of FAK autophosphorylation at tyrosine 397 (pFAK Y397), which is a critical step in FAK activation and downstream signaling. nih.govjci.org Preclinical studies in subcutaneous human glioma (U87MG) xenograft models have demonstrated a dose- and time-dependent inhibition of pFAK following administration of GSK2256098. nih.govucl.ac.ukresearchgate.net This inhibition of FAK phosphorylation has been shown to correlate with the concentration of the compound in the blood, confirming a direct pharmacological effect in vivo. nih.govucl.ac.ukresearchgate.net

Further investigations have explored the impact of GSK2256098 on downstream signaling pathways and functional outcomes such as cell proliferation, apoptosis, and angiogenesis. nih.govresearchgate.netmedchemexpress.com The inhibition of FAK is intended to disrupt signaling cascades that promote tumor growth and survival, including the PI3K/Akt and ERK pathways. nih.govnih.gov Preclinical research has substantiated this, showing that decreased FAK phosphorylation leads to reduced phosphorylation of downstream effectors like Akt. nih.gov

A significant preclinical study in orthotopic mouse models of uterine cancer provided detailed insights into the in vivo pharmacodynamic effects of GSK2256098. nih.govresearchgate.net This research utilized both PTEN-mutated (Ishikawa) and PTEN-wild-type (Hec1a) uterine cancer cells, revealing that the compound's efficacy can be influenced by the genetic background of the tumor. nih.govresearchgate.net In these models, treatment with GSK2256098 resulted in a more pronounced inhibition of pFAK(Y397) in the PTEN-mutated tumors compared to the PTEN-wild-type tumors. nih.gov This differential target inhibition was associated with significant downstream effects on biomarkers related to tumor progression. nih.govresearchgate.netmedchemexpress.com Specifically, in the more sensitive PTEN-mutated Ishikawa tumor model, GSK2256098 treatment led to a notable decrease in cellular proliferation, a reduction in microvessel density, and an increase in apoptosis. nih.govresearchgate.netmedchemexpress.com These findings highlight a suite of PD biomarkers that confirm the compound's mechanism of action in vivo.

The table below summarizes the key pharmacodynamic biomarkers evaluated in preclinical in vivo models in response to this compound administration.

Interactive Data Table: In Vivo Pharmacodynamic Biomarker Response to this compound

| Biomarker | Method of Analysis | Model System | Observed Effect of this compound | Finding |

| Target Engagement | ||||

| pFAK (Y397) | Immunohistochemistry (IHC) | Uterine Cancer Orthotopic Mouse Model (Ishikawa - PTEN-mutated) | ↓ | Greater inhibition compared to PTEN-wild type model. nih.gov |

| pFAK (Y397) | IHC / Western Blot | Glioma Xenograft Mouse Model (U87MG) | ↓ | Dose- and time-dependent inhibition. nih.govucl.ac.ukresearchgate.net |

| pAkt | IHC / Western Blot | Uterine Cancer Orthotopic Mouse Model (PTEN-mutated) | ↓ | Downstream pathway inhibition correlated with pFAK reduction. nih.gov |

| Functional / Downstream | ||||

| Cellular Proliferation | Ki67 Staining (IHC) | Uterine Cancer Orthotopic Mouse Model (Ishikawa) | ↓ | Lower Ki67 expression compared to control and PTEN-wild type model. researchgate.netmedchemexpress.com |

| Apoptosis | TUNEL Assay (IHC) | Uterine Cancer Orthotopic Mouse Model (Ishikawa) | ↑ | Higher rates of apoptosis compared to control and PTEN-wild type model. researchgate.netmedchemexpress.com |

| Microvessel Density | CD31 Staining (IHC) | Uterine Cancer Orthotopic Mouse Model (Ishikawa) | ↓ | Lower microvessel density compared to control. researchgate.netmedchemexpress.com |

Note: The table presents qualitative and comparative data from preclinical in vivo studies. "↓" indicates a decrease/inhibition, and "↑" indicates an increase.

Table of Compound Names

| Chemical Formula | Common/Code Name |

| This compound | GSK2256098 |

Computational Chemistry Applications in C23h24f3n3o5s Research

Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations for C23H24F3N3O5S

The intricate nature of biological systems often necessitates a hybrid computational approach. Quantum Mechanical and Molecular Mechanics (QM/MM) simulations serve as a powerful tool to study the behavior of this compound within a biological environment, such as an enzyme's active site. In a typical QM/MM setup for this compound, the ligand (this compound) and the critical residues of its target protein would be treated with a high-level quantum mechanics method. This allows for an accurate description of electronic effects, such as polarization and charge transfer, which are crucial for understanding ligand-receptor interactions and potential chemical reactions. The remainder of the protein and the surrounding solvent are modeled using classical molecular mechanics force fields, making the simulation of large systems computationally feasible.

While specific QM/MM studies on this compound are not yet prevalent in published literature, this methodology holds the potential to provide deep insights into its mechanism of action, including the precise energetic contributions of its various functional groups—the trifluoromethylphenyl moiety, the piperazine (B1678402) ring, the sulfonamide linker, and the butanoic acid chain—to binding affinity.

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Molecular Properties and Reactivity

To understand the intrinsic properties of this compound at a fundamental level, researchers turn to ab initio and Density Functional Theory (DFT) calculations. These quantum chemical methods are employed to predict a wide range of molecular descriptors without the need for empirical parameters, offering a high degree of accuracy.

For this compound, DFT calculations can be utilized to determine its optimal three-dimensional geometry, vibrational frequencies, and electronic structure. Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can map the electrostatic potential surface, revealing regions of the molecule that are electron-rich or electron-poor, which is vital for predicting non-covalent interactions with a biological target.

A hypothetical DFT study on this compound could involve various functionals and basis sets to ensure the reliability of the computed properties. The results of such a study would be invaluable for rationalizing its structure-activity relationships.

Molecular Dynamics (MD) Simulations for this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its putative biological target over time. By solving Newton's equations of motion for a system comprising the ligand, the receptor, and solvent molecules, MD simulations can reveal the conformational changes that occur upon binding, the stability of the ligand-receptor complex, and the key intermolecular interactions that maintain this association.

In the context of this compound, MD simulations could be initiated by docking the compound into a homology-modeled or experimentally determined structure of its target protein. The simulation would then track the trajectory of each atom, providing insights into the flexibility of the ligand and the receptor. Analysis of the simulation can identify persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, offering a detailed picture of the binding mode. This information is crucial for the design of analogues with improved affinity and selectivity.

Machine Learning and Artificial Intelligence in this compound Design and Discovery

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. For a compound like this compound, these technologies can be applied in several ways. ML models, trained on large datasets of chemical structures and their associated biological activities, can predict the potential therapeutic targets for this molecule. Quantitative Structure-Activity Relationship (QSAR) models, a form of supervised machine learning, can be developed to correlate the structural features of this compound and related compounds with their biological effects.

Medicinal Chemistry Principles Applied to C23h24f3n3o5s Research Non Clinical Focus

Principles of Medicinal Chemistry in C23H24F3N3O5S Optimization

The optimization of a compound like this compound would involve a systematic process of modifying its chemical structure to enhance its desired therapeutic properties while minimizing undesirable effects. This iterative cycle of design, synthesis, and testing is a cornerstone of medicinal chemistry.

Key structural features of this compound suggest several avenues for optimization:

The Sulfonamide-Morpholine Moiety: The morpholine (B109124) ring attached to the sulfonamide group likely influences the compound's solubility and pharmacokinetic properties. Medicinal chemists would typically explore variations of this group to fine-tune these characteristics.

The Phenylacetamide Core: The central acetamide (B32628) linkage and the substituted phenyl rings are critical for the compound's interaction with its biological target. Modifications to the substitution pattern on these rings would be a primary focus for improving potency and selectivity.

The Trifluoromethoxy Group: The trifluoromethoxy group on one of the phenyl rings is a common feature in modern medicinal chemistry. It can enhance metabolic stability and membrane permeability. Researchers would likely investigate the impact of this group's position and the effects of replacing it with other electron-withdrawing groups.

A crucial aspect of the optimization process is establishing a Structure-Activity Relationship (SAR) . This involves synthesizing a series of analogs where specific parts of the molecule are systematically changed and then evaluating their biological activity. The data from these studies would guide further modifications. For example, altering the methyl group on the aniline (B41778) ring or changing the substitution on the trifluoromethoxy-bearing phenyl ring could reveal key interactions with the target protein.

Table 1: Potential Sites for Medicinal Chemistry Optimization of this compound

| Molecular Scaffold | Potential Modification Site | Rationale for Modification |

| Morpholine Ring | Replacement with other heterocycles (e.g., piperidine, piperazine) | To modulate solubility, pKa, and target engagement. |

| Sulfonamide Linker | Variation of the linker length or rigidity | To optimize the orientation of the morpholine group. |

| Methyl Group on Aniline | Replacement with other alkyl groups or hydrogen | To probe for steric and electronic effects on binding. |

| Acetamide Linker | Isosteric replacements (e.g., thioamide, reverse amide) | To alter hydrogen bonding patterns and metabolic stability. |

| Trifluoromethoxy Group | Replacement with other electron-withdrawing or lipophilic groups | To fine-tune electronic properties and pharmacokinetics. |

Lead Compound Identification and Hit-to-Lead Development for this compound

The journey from an initial "hit" compound to a viable "lead" is a critical phase in drug discovery. A hit is a compound that shows desired activity in a primary screen, while a lead has been further validated and shows more drug-like properties.

The identification of the initial hit that led to this compound likely originated from a high-throughput screening (HTS) campaign where large libraries of chemical compounds were tested against a specific biological target. Once a hit was identified, the hit-to-lead process would have commenced. This involves:

Hit Confirmation and Validation: Re-testing the initial hit to ensure its activity is reproducible.

Analog Synthesis and Preliminary SAR: Synthesizing a small number of closely related analogs to understand the basic requirements for activity.

Assessment of Drug-like Properties: Evaluating the hit's solubility, permeability, and metabolic stability to identify potential liabilities.

Without specific published data, the exact hit and the subsequent lead development for this compound can only be inferred. However, the complexity of the molecule suggests that it is likely the result of significant optimization from a simpler starting point.

Chemical Biology Strategies for Probing this compound Biological Activity

Chemical biology utilizes chemical tools to study and manipulate biological systems. For a compound like this compound, several chemical biology strategies could be employed to understand its mechanism of action and identify its cellular targets.

Target Identification: If the biological target of this compound is unknown, various target deconvolution methods could be used. One common approach is affinity chromatography , where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Another powerful technique is the use of photo-affinity probes . In this method, a version of the compound is synthesized with a photoreactive group. Upon exposure to UV light, the probe covalently binds to its target, allowing for its identification.

Mechanism of Action Studies: To understand how this compound exerts its biological effect, researchers could develop fluorescently labeled versions of the compound to visualize its localization within cells. Furthermore, "clickable" analogs, which contain a bioorthogonal handle, can be synthesized. These analogs allow for the attachment of various reporter tags to track the compound's interactions and downstream effects within a cellular context.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for C23H24F3N3O5S, and how can purity be optimized during synthesis?

- Methodological Answer : Begin with a literature review to identify common synthetic routes (e.g., nucleophilic substitution, coupling reactions). Purity optimization involves:

- Using high-purity reagents and solvents (e.g., HPLC-grade).

- Monitoring reaction conditions (temperature, pH, catalyst loading) via TLC or HPLC .

- Post-synthesis purification via column chromatography or recrystallization. Validate purity using NMR (≥95% purity threshold) and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize C23H24F3N3O5S?

- Methodological Answer :

-

<sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on chemical shifts (e.g., trifluoromethyl groups at δ ~110-120 ppm in <sup>19</sup>F NMR).

-

IR Spectroscopy : Identify functional groups (e.g., sulfonyl groups at ~1350 cm<sup>-1</sup>).

-

Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns. Cross-reference data with computational predictions (e.g., DFT) .

Technique Key Parameters Validation Criteria NMR Chemical shifts, coupling constants Match simulated spectra HPLC Retention time, peak symmetry ≥95% purity MS m/z ratio, isotopic pattern Δ < 2 ppm from theoretical

Q. What experimental approaches determine the solubility and stability of C23H24F3N3O5S in biological matrices?

- Methodological Answer :

- Solubility : Use shake-flask method with solvents (DMSO, PBS) at physiological pH. Quantify via UV-Vis or HPLC .

- Stability : Incubate compound in plasma/liver microsomes. Monitor degradation via LC-MS/MS. Calculate half-life (t1/2) and identify metabolites .

Advanced Research Questions

Q. How can structural modifications of C23H24F3N3O5S enhance its pharmacological activity while minimizing toxicity?

- Methodological Answer :

- Apply SAR (Structure-Activity Relationship) studies:

Modify substituents (e.g., replacing F with Cl to alter lipophilicity).

Use molecular docking to predict binding affinity to target proteins (e.g., kinases).

Validate toxicity via in vitro assays (e.g., mitochondrial membrane potential in HepG2 cells) .

- Prioritize modifications with >10-fold selectivity in target vs. off-target assays.

Q. How should researchers resolve contradictions in reported IC50 values for C23H24F3N3O5S across different studies?

- Methodological Answer :

- Systematic Comparison :

Analyze assay conditions (e.g., cell lines, incubation time).

Verify compound purity and storage conditions (e.g., light sensitivity).

Replicate experiments under standardized protocols.

- Statistical Analysis : Apply ANOVA or Bland-Altman plots to assess variability. Address outliers through meta-analysis .

Q. What computational strategies integrate with experimental data to predict the metabolic pathways of C23H24F3N3O5S?

- Methodological Answer :

-

Use in silico tools (e.g., SwissADME, MetaSite) to predict CYP450-mediated metabolism.

-

Validate predictions with in vitro microsomal assays. Correlate computational outputs (e.g., metabolic hotspots) with experimental LC-MS/MS data .

Software Application Validation Method SwissADME Bioavailability prediction Compare with Caco-2 permeability assays MetaSite Metabolic site prediction LC-MS/MS metabolite profiling

Data Analysis & Reporting

Q. How should researchers design experiments to ensure reproducibility of C23H24F3N3O5S pharmacokinetic data?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Document protocols using platforms like protocols.io .

Include positive/negative controls in assays.

Report data with SD/SE and confidence intervals (e.g., 95% CI for AUC) .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on C23H24F3N3O5S mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.